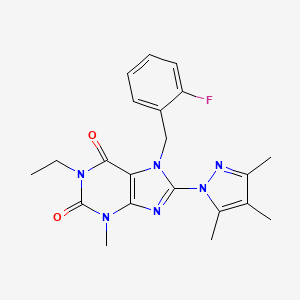

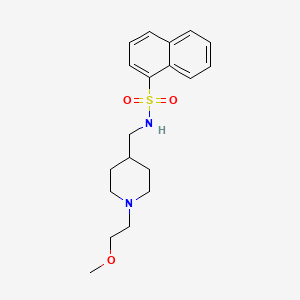

![molecular formula C13H12N8O2 B2384900 1-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 2034466-88-9](/img/structure/B2384900.png)

1-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a complex organic molecule. It is a derivative of sulfamethoxazole, a common antibiotic . The compound has been studied for its potential anticancer and antimicrobial properties .

Molecular Structure Analysis

The molecular structure of this compound is complex, featuring multiple rings including an isoxazole ring and a pyrimidine ring. The compound also contains an amine group . Detailed structural analysis would require more specific information or computational modeling.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the search results. One source mentions a yield of 40%, a brown color, and a melting point of 155–156 °C . Further properties, such as its solubility, density, or stability, are not provided.Aplicaciones Científicas De Investigación

Synthesis and Characterization

Studies on pyrazole derivatives, including compounds with similar structures, highlight their synthesis and characterization. These compounds are synthesized through various methods, including microwave irradiation and cyclocondensation, and characterized using techniques like X-Ray crystallography, NMR spectroscopy, and mass spectroscopy. Such detailed characterization is crucial for understanding the molecular structure and properties of these compounds, which can influence their scientific applications (Titi et al., 2020); (Deohate & Palaspagar, 2020).

Biological Activities

The biological activity of pyrazole derivatives is a significant area of interest. These compounds have shown potential as antitumor, antifungal, and antibacterial agents. The mechanisms through which these compounds exhibit their activity are studied extensively, providing a basis for developing new therapeutics. The anticancer properties, for example, are explored through various assays to understand their effect on breast cancer and microbes, indicating their potential in cancer therapy and microbial infection control (Titi et al., 2020); (Rahmouni et al., 2016).

Antimicrobial and Antiviral Activities

Pyrazole derivatives also exhibit significant antimicrobial and antiviral activities. These activities are critical for addressing various infections, providing a pathway for developing new antimicrobial and antiviral agents. The exploration of these compounds against specific viruses and bacteria can lead to the discovery of new drugs with high efficacy and lower resistance profiles (Rahmouni et al., 2014); (Tantawy et al., 2012).

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with various enzymes and receptors, influencing cellular processes .

Mode of Action

The exact mode of action of this compound is not well-documented. It’s likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects. The presence of the isoxazole and pyrazole groups in the compound suggests potential interactions with biological targets .

Biochemical Pathways

The compound may influence several biochemical pathways, depending on its specific targets. For instance, if the compound targets enzymes involved in cell division, it could affect the cell cycle and proliferation . .

Pharmacokinetics

Isoxazole derivatives have been shown to have good absorption and distribution profiles in some studies .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If the compound inhibits an enzyme involved in cell division, for example, it could result in decreased cell proliferation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the presence of certain solvents can disrupt amide-amide interactions, potentially affecting the compound’s activity .

Propiedades

IUPAC Name |

1-methyl-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N8O2/c1-7-3-9(19-22-7)12-18-10(23-20-12)5-14-11-8-4-17-21(2)13(8)16-6-15-11/h3-4,6H,5H2,1-2H3,(H,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTRGEOASEDYWDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=NOC(=N2)CNC3=C4C=NN(C4=NC=N3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/no-structure.png)

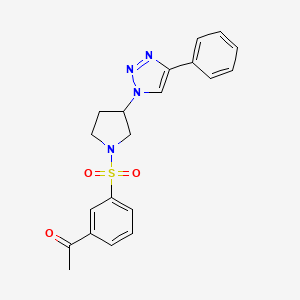

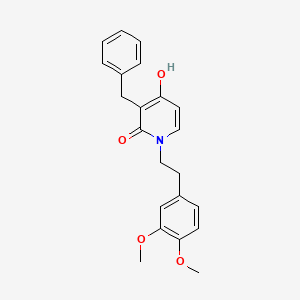

![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2384821.png)

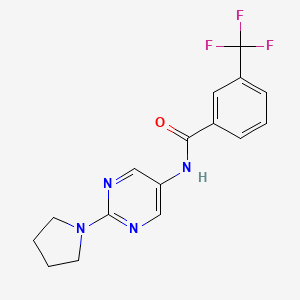

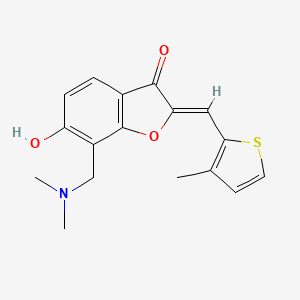

![[4-[(E)-2-cyano-3-(2,6-dimethylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B2384827.png)

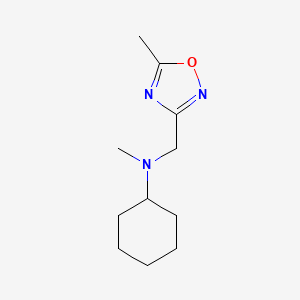

![Allyl 5-(4-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2384833.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2384835.png)

![2-[(4-Chlorobenzyl)amino]-4-(4-chlorophenyl)-4-oxobutanoic acid](/img/structure/B2384836.png)

![2-[(3-Methylphenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B2384838.png)